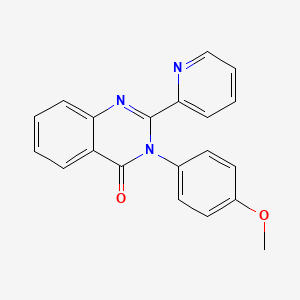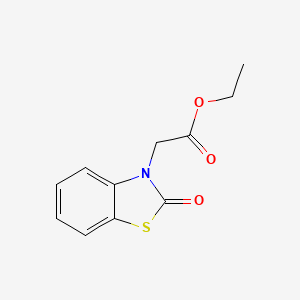
3-(4-methoxyphenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinones are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, antitubercular, and anticancer activities. They also show promise in antihypertensive, antimicrobial, pesticidal, and anti-inflammatory applications, among others (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinones involves several steps, including cyclization reactions and substitutions. A notable method for synthesizing 4(3H)-quinazolinones is through the reaction of amino benzamides and aldehydes via cyclocondensation catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (R. Cheng et al., 2013). This process highlights the versatility of quinazolinones synthesis, enabling the introduction of various substituents to tailor the compound's properties.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system consisting of fused benzene and pyrimidine rings. Structural analyses, including X-ray diffraction, reveal that these compounds can exhibit planarity or minimal torsion between the rings, contributing to their interaction with biological targets (Bingbing Liu et al., 2010).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including substitutions and cycloadditions, allowing for functionalization and structural diversification. Their reactivity with different chemical agents enables the synthesis of a wide array of derivatives with enhanced or specific biological activities (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents on the quinazolinone core can affect these properties, which in turn can influence their biological activity and pharmacokinetics (L. Yong, 2005).
Chemical Properties Analysis
Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for their biological function. These properties enable quinazolinones to interact with biological molecules, influencing their mechanism of action in therapeutic applications (G. Naganagowda & A. Petsom, 2011).
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)23-19(18-8-4-5-13-21-18)22-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGQGUGQKLFPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-(2-pyridyl)-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[5-(methylsulfonyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl]-2-oxoethanamine dihydrochloride](/img/structure/B5647982.png)
![1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-(phenylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647995.png)


![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5648007.png)
![N-1,3-benzodioxol-5-yl-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5648017.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)
![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)